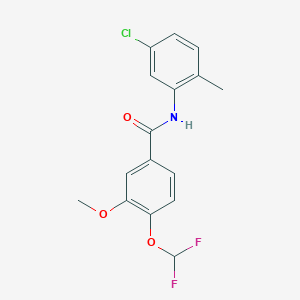![molecular formula C16H13ClN2O3S B279831 5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as CPFMF, is a furan carboxamide derivative that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
In addition to its anticancer activity, this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects against oxidative stress-induced neuronal damage. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is not fully understood. However, studies have suggested that this compound exerts its anticancer and neuroprotective effects through multiple mechanisms. This compound has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in cancer cell proliferation and survival. This compound has also been shown to modulate the expression of genes that are involved in oxidative stress and inflammation, which are known to contribute to the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in cancer cells. This compound has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide for lab experiments is its potent anticancer and neuroprotective activity. This compound has been shown to be effective against several cancer cell lines and has neuroprotective effects against oxidative stress-induced neuronal damage. However, one of the limitations of this compound is its solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the study of this compound in combination with other anticancer or neuroprotective agents to enhance its therapeutic efficacy. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Métodos De Síntesis
The synthesis of 5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been achieved using different methods. One of the most common methods involves the reaction of 2-chlorobenzyl chloride with 2-amino-5-methylthiazole to form 5-(2-chlorobenzyl)-2-amino-5-methylthiazole. This intermediate is then reacted with furan-2-carboxylic acid to yield this compound. Other methods involve the use of different starting materials and reaction conditions.
Propiedades
Fórmula molecular |
C16H13ClN2O3S |
|---|---|
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-10-8-18-16(23-10)19-15(20)14-7-6-11(22-14)9-21-13-5-3-2-4-12(13)17/h2-8H,9H2,1H3,(H,18,19,20) |
Clave InChI |
GLQQWVPNIOAGRU-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
SMILES canónico |
CC1=CN=C(S1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)
![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)
![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)
![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)

![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)

![4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279765.png)

![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B279770.png)
